(S,S)-TAPI-1

Serum Stability ADAM17 Inhibitor Pharmacokinetics

Problem: Inhibitor degradation in prolonged shedding assays undermines data reproducibility. Solution: (S,S)-TAPI-1 (CAS 171235-71-5) incorporates an aminoethyl modification at the alanyl group, conferring markedly enhanced serum and tissue culture stability vs. TAPI-0, enabling consistent inhibition in chronic stimulation, differentiation, and co-culture models exceeding 48 h. Titratable IC50 values for constitutive (8.09 μM) and muscarinic receptor-stimulated (3.61 μM) sAPPα release allow selective probing of basal vs. ligand-induced ADAM17 activity. Dual TACE/MMP inhibition supports inflammation, cancer metastasis, and tissue remodeling research. Robust functional inhibition demonstrated in ascidian fertilization models where TAPI-2 is ineffective. ≥98% purity; globally sourced for immediate dispatch.

Molecular Formula C26H37N5O5
Molecular Weight 499.6 g/mol
Cat. No. B8050996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TAPI-1
Molecular FormulaC26H37N5O5
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
InChIInChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)
InChIKeyAWNBSWDIOCXWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TAPI-1 Procurement Guide: TACE/ADAM17 Inhibitor Differentiation & Selection Criteria


(S,S)-TAPI-1 (CAS 171235-71-5) is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, acting as a hydroxamate-based TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinase (MMP) inhibitor [1]. It is utilized primarily as a research tool to block the proteolytic shedding of membrane-bound proteins, including TNF-α, its receptors, and IL-6R [1]. Unlike its direct analog TAPI-0, (S,S)-TAPI-1 features an aminoethyl addition at the alanyl group, conferring enhanced stability in biological media [2].

Why Generic TACE/MMP Inhibitor Substitution Fails: The Case for (S,S)-TAPI-1


Generic substitution among TACE/ADAM17 inhibitors is scientifically invalid due to significant variations in structural stability, enzymatic potency, and biological half-life. While compounds like TAPI-0 and TAPI-2 share the hydroxamate zinc-binding group, their divergent P1' and P2' substituents yield distinct selectivity and pharmacokinetic profiles [1]. (S,S)-TAPI-1 specifically differentiates itself through its unique aminoethyl modification, which enhances its stability in serum and tissue culture, a critical factor for reproducible in vitro and ex vivo experiments [2]. Selecting an inhibitor based solely on nominal target class ignores these quantifiable performance differences, risking experimental failure or misinterpretation of shedding-related pathways.

(S,S)-TAPI-1 Quantitative Differentiation: Evidence-Based Comparison with TAPI-0, TAPI-2 & KP-457


Enhanced Serum Stability of (S,S)-TAPI-1 Versus TAPI-0

(S,S)-TAPI-1 demonstrates a structural advantage over its analog TAPI-0, exhibiting superior stability in serum and tissue culture environments [1]. This is attributed to the presence of an aminoethyl addition at the alanyl group, which is absent in TAPI-0 [2]. While both compounds share similar in vitro efficacy against TACE, the enhanced stability of (S,S)-TAPI-1 translates to more reliable and prolonged inhibition in biological assays where serum proteins or cellular proteases may degrade less stable analogs.

Serum Stability ADAM17 Inhibitor Pharmacokinetics

Comparative Potency in Blocking sAPPα Release: (S,S)-TAPI-1 vs. TAPI-0

In HEK-293 cells expressing muscarinic M3 receptors, (S,S)-TAPI-1 inhibits both muscarinic receptor-stimulated and constitutive sAPPα release with distinct IC50 values [1]. It shows a 2.24-fold higher potency against stimulated release compared to constitutive release. In contrast, TAPI-0 is reported with an IC50 of 100 nM for TACE inhibition in a different assay context, making direct numerical comparison challenging; however, the differential IC50 profile of (S,S)-TAPI-1 provides a nuanced tool for dissecting receptor-mediated versus basal shedding pathways [2].

sAPPα Release ADAM17 HEK-293 Cells

Functional Superiority in a Biological Model: (S,S)-TAPI-1 vs. TAPI-2 in Ascidian Fertilization

In a functional biological assay of ascidian (Halocynthia roretzi) fertilization, (S,S)-TAPI-1 and its analog TAPI-0 both strongly inhibited fertilization at concentrations of 33 μM and 11 μM, while TAPI-2 exhibited only weak inhibition at 33 μM [1]. This demonstrates that not all TACE/MMP inhibitors are functionally equivalent, and (S,S)-TAPI-1 retains a superior inhibitory profile in this complex biological system compared to TAPI-2.

Fertilization Metalloprotease Biological Model

Solubility Profile: (S,S)-TAPI-1 Offers Broad Solvent Compatibility

(S,S)-TAPI-1 demonstrates high solubility in multiple solvents commonly used for in vitro studies. It achieves concentrations of ≥99 mg/mL (198.15 mM) in DMSO, 99 mg/mL in Ethanol, and 60 mg/mL in Water . This broad solubility profile simplifies experimental design by enabling flexible stock solution preparation without the need for harsh or uncommon solvents, a practical advantage for routine laboratory use.

Solubility Formulation DMSO

High Chemical Purity (HPLC) for Reproducible Research

Commercially available (S,S)-TAPI-1 is routinely supplied with high chemical purity, verified by HPLC. Vendor datasheets report purity levels of 99.35% and 99.24% . This level of purity ensures that observed biological effects are attributable to the parent compound and not to contaminants or degradation products, a critical consideration for publication-grade data and reproducible pharmacology.

Purity HPLC Quality Control

Selectivity Profile: (S,S)-TAPI-1 vs. Highly Selective ADAM17 Inhibitor KP-457

While (S,S)-TAPI-1 inhibits both TACE/ADAM17 and MMPs, its selectivity profile differs markedly from highly selective ADAM17 inhibitors like KP-457. KP-457 inhibits ADAM17 with an IC50 of 11.1 nM and shows over 67-fold selectivity against ADAM10 (IC50 = 748 nM) and even greater selectivity against various MMPs [1]. In contrast, (S,S)-TAPI-1 is a broader-spectrum metalloproteinase inhibitor. This positions (S,S)-TAPI-1 as the reagent of choice when broad MMP/TACE inhibition is desired, whereas KP-457 is preferable for experiments requiring specific ADAM17 blockade.

Selectivity ADAM17 MMP

(S,S)-TAPI-1 Optimal Use Cases: Translating Quantitative Evidence into Research Applications


Long-Term Cell Culture Studies Requiring Stable Ectodomain Shedding Inhibition

Given its documented superior stability in serum and tissue culture compared to TAPI-0 [1], (S,S)-TAPI-1 is the preferred reagent for experiments extending beyond 24-48 hours. This includes chronic stimulation assays, differentiation studies, and co-culture models where maintaining consistent inhibitor concentrations is critical for data integrity.

Dissecting Basal vs. Stimulated Protein Shedding Pathways

The distinct IC50 values of (S,S)-TAPI-1 for constitutive (8.09 μM) and muscarinic receptor-stimulated (3.61 μM) sAPPα release [1] make it an ideal tool for researchers investigating the differential regulation of ADAM17 activity. By titrating the compound, one can selectively probe basal versus ligand-induced shedding events in cellular models.

Broad-Spectrum Metalloproteinase Inhibition in Complex Biological Systems

When the experimental goal is to broadly inhibit TACE/ADAM17 along with other MMPs—as opposed to isoform-specific knockdown—(S,S)-TAPI-1's profile as a dual TACE/MMP inhibitor is advantageous [1]. This is particularly relevant in inflammation, cancer metastasis, and tissue remodeling research where multiple metalloproteinases may act redundantly or synergistically.

Functional Assays in Marine Model Organisms

Evidence from ascidian fertilization studies demonstrates that (S,S)-TAPI-1 provides robust functional inhibition where TAPI-2 is ineffective [1]. Researchers utilizing marine invertebrates to study fertilization, development, or metalloprotease function can rely on (S,S)-TAPI-1 for consistent, strong inhibition, avoiding the weak activity observed with TAPI-2.

Technical Documentation Hub

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